molecular formula C13H11N3O2 B2706662 3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 941868-32-2

3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No. B2706662
CAS RN: 941868-32-2
M. Wt: 241.25
InChI Key: DTDQBAIKTGBBKU-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a tetrahydroquinazolinone derivative that has shown promising results in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Synthesis and Characterization

A novel synthesis and characterization of related 1,2,3,4-tetrahydroquinazoline compounds have been documented, showcasing their potential in forming complexes with metals such as cobalt. These complexes are characterized using various spectral methods, including FT-IR, NMR, UV-Vis, mass spectroscopy, elemental analysis, magnetic susceptibility, molar conductivity, and thermal analysis techniques. The significance of these compounds extends into coordination chemistry, where their ability to form complexes with transition metals opens up potential applications in catalysis and materials science (Mutlu et al., 2012).

Catalysis and Green Chemistry

In the realm of green chemistry, the compound's structural relatives have been employed in catalysis, exemplified by the Lewis acid-promoted cycloaddition reactions. These reactions utilize environmentally benign solvents like PEG-400, highlighting the compound's utility in sustainable chemical processes (Kouznetsov et al., 2008).

Pharmaceutical and Biological Activity

Related structures have shown promising activity in pharmaceutical research, particularly in antitubercular studies. Analogues derived from similar chemical scaffolds have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Kantevari et al., 2011).

Chemical Transformations and Synthetic Applications

The Povarov reaction, a key synthetic route for tetrahydroquinoline derivatives, highlights the compound's relevance in organic synthesis. This reaction facilitates the construction of complex heterocyclic structures, which are foundational in many natural products and pharmaceuticals. Such synthetic strategies underscore the importance of these compounds in the development of new materials and active pharmaceutical ingredients (Zubkov et al., 2010).

Mechanism of Action

properties

IUPAC Name

4-amino-3-(furan-2-ylmethyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELMBCYPYNOPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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